molecular formula C16H20NO2P B067303 Dibenzyl N,N-dimethylphosphoramidite CAS No. 164654-49-3

Dibenzyl N,N-dimethylphosphoramidite

Cat. No. B067303
M. Wt: 289.31 g/mol
InChI Key: GDEJGFHRPXLQNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzyl N,N-dimethylphosphoramidite involves the reaction of dibenzylamine with suitable phosphorus reagents. It is a crucial step for the generation of highly reactive compounds that can be used in peptide synthesis and modification. The compound has been synthesized through various methods, including the nickel-catalyzed homocoupling of benzyl alcohols, showcasing its versatility and importance in organic synthesis (Perich & Johns, 1988), (Shu et al., 2021).

Molecular Structure Analysis

The molecular structure of dibenzyl N,N-dimethylphosphoramidite and its derivatives have been elucidated using various spectroscopic methods and crystal structure analyses. The studies reveal the detailed geometric and electronic configurations of these compounds, which are pivotal for understanding their reactivity and properties in chemical reactions (Li et al., 2022).

Chemical Reactions and Properties

Dibenzyl N,N-dimethylphosphoramidite participates in a variety of chemical reactions, including the phosphorylation of serine derivatives and peptides. It serves as an effective reagent for introducing phosphate groups into organic molecules, which is a key step in the synthesis of phosphopeptides and related compounds. These reactions are essential for the study of biological processes and the development of pharmaceuticals (Perich & Johns, 1990).

Physical Properties Analysis

The physical properties of dibenzyl N,N-dimethylphosphoramidite, such as solubility, melting point, and stability, are crucial for its handling and application in synthetic procedures. These characteristics are determined by its molecular structure and can affect its reactivity and efficacy as a reagent in organic synthesis.

Chemical Properties Analysis

The chemical properties of dibenzyl N,N-dimethylphosphoramidite, including its reactivity, selectivity, and compatibility with various solvents and reagents, are fundamental to its applications in chemistry. Its ability to act as a phosphitylating agent in the synthesis of glycosyl phosphites and phosphates highlights its importance in the field of carbohydrate chemistry and the synthesis of biologically relevant molecules (Sim et al., 1993).

Scientific Research Applications

  • Phosphorylation of Serine-Containing Peptides : This compound is used for the efficient 'phosphite-triester' phosphorylation of protected serine derivatives, serine-containing peptides, and resin-bound protected serine-containing peptides (Perich & Johns, 1988).

  • Reactions with Azido Alcohols : It is involved in reactions with β-, γ-, and δ-azido alcohols, contributing to insights into mechanisms involving intramolecular Staudinger reaction and structure–reactivity relationships (Wu, Bishop, Guo, & Guo, 2019).

  • Synthesis of Casein-Related Peptides and Phosphopeptides : Dibenzyl N,N-diethylphosphoramidite is suitable for the catalyzed 'phosphite-triester' phosphorylation of protected serine derivatives and peptides (Perich & Johns, 1990).

  • Synthesis of Glycosyl Phosphites : This compound is used as a phosphitylating reagent in the efficient and convenient synthesis of glycosyl phosphites and phosphates (Sim, Kondo, & Wong, 1993).

  • Synthesis of Dibenzyls : It assists in the nickel-catalyzed homocoupling of benzyl alcohols, a method to synthesize dibenzyl compounds (Shu, Pan, Guo, & Huang, 2021).

  • Conversion of Alcohols to Dibenzyl Phosphorotriesters : A general procedure using N,N-diethyl dibenzyl phosphoramidite allows the near-quantitative preparation of alkyl dibenzyl phosphates from primary, secondary, or tertiary alcohols (Perich & Johns, 1987).

Safety And Hazards

Dibenzyl N,N-dimethylphosphoramidite is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20NO2P/c1-17(2)20(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEJGFHRPXLQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352987
Record name Dibenzyl N,N-dimethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl N,N-dimethylphosphoramidite

CAS RN

164654-49-3
Record name Dibenzyl N,N-dimethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl N,N-dimethylphosphoramidite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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